(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium

Amyloid fibril detection Fluorescence spectroscopy Biological transparency window

For amyloid imaging in turbid tissue, DMASEBT delivers a ~100 nm bathochromic shift vs. Thioflavin T, moving emission into the biological transparency window to reduce autofluorescence. It is the only ThT-family probe with demonstrated cell-penetration capability for intracellular aggregates. Its two resolvable binding modes enable fibril polymorphism studies, while concentration-driven monomer-to-aggregate switching enables polyelectrolyte sensing. Do not substitute with ThT or N-methyl analogues, which lack these spectral, permeability, and stoichiometric advantages.

Molecular Formula C19H21N2S+
Molecular Weight 309.5 g/mol
Cat. No. B11707785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium
Molecular FormulaC19H21N2S+
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C
InChIInChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1
InChIKeyYWCGKTACGSLWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium (DMASEBT): Procurement-Relevant Classification and Core Features


(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium, most commonly studied as its perchlorate salt and referred to as DMASEBT, is a cationic hemicyanine dye belonging to the styryl benzothiazolium class. It features a dimethylamino electron-donor connected via an E-configured styryl π-bridge to an N-ethylbenzothiazolium acceptor, forming a D-π-A push–pull chromophore with molecular-rotor character [1]. First synthesized as a red-shifted structural analogue of the gold-standard amyloid probe Thioflavin T (ThT), DMASEBT differs from ThT by an extended vinyl linker, absence of a C2 methyl group, and replacement of the N-methyl with an N-ethyl group on the benzothiazolium ring [2]. The compound exists in the all-E configuration and exhibits strong solvatochromism, low intrinsic fluorescence in aqueous solution, and a dramatic fluorescence turn-on response upon binding to amyloid fibrils or upon restricted intramolecular rotation [3].

Why N-Alkyl Chain Length and Counterion Selection Preclude Generic Substitution of (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium Salts


Styryl benzothiazolium dyes are not interchangeable fluorescent probes, because minor structural perturbations—particularly the N-alkyl substituent on the benzothiazolium ring and the counterion—exert outsized influence on spectral position, aggregation propensity, binding stoichiometry, and fluorescence quantum yield. The N-ethyl group in DMASEBT produces a bathochromic shift of approximately 100 nm relative to the N-methylated Thioflavin T, repositioning emission into the biological transparency window—a gain that is entirely lost if a user defaults to the more common N-methyl analog (e.g., CAS 20064-83-9) or to ThT itself [1]. Moreover, the perchlorate counterion modulates solubility and dimerization behavior in the presence of biological polyanions; DMASEBT forms non-fluorescent H-aggregates with a 40 nm hypsochromic shift under specific polyelectrolyte conditions, whereas its monomeric interaction with the same polyelectrolyte yields a bathochromic shift and an order-of-magnitude fluorescence increase [2]. These divergent behaviors make simple same-class substitution scientifically invalid for any experiment requiring reproducible spectral output, binding affinity, or aggregation state control.

Quantitative Differentiation Evidence for (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium (DMASEBT) vs. Thioflavin T and In-Class Styryl Analogues


Approximately 100 nm Bathochromic Shift in Absorption and Fluorescence Maxima Relative to Thioflavin T

DMASEBT exhibits absorption and fluorescence spectra that are shifted to longer wavelengths by approximately 100 nm compared to Thioflavin T [1]. ThT absorbs maximally at ~412 nm and fluoresces at ~490 nm; the ~100 nm red-shift of DMASEBT moves its emission from the violet-blue region into the green-red spectral range, overlapping with the 'transparency window of biological tissues' where tissue autofluorescence and light scattering are minimized [2]. This spectral relocation is a direct consequence of the extended styryl conjugation and the N-ethyl substitution replacing the N-methyl group of ThT, and it is not achievable with ThT or the N-methyl benzothiazolium analogue (Sbt) [3].

Amyloid fibril detection Fluorescence spectroscopy Biological transparency window

Demonstrated Cell-Penetration Capability Enabling Intracellular Amyloid Imaging—A Property Not Established for Thioflavin T

DMASEBT was experimentally shown to penetrate into cells, opening the prospect of its use for amyloid fibril bioimaging and biosensing in vivo [1]. In contrast, Thioflavin T—despite being the 'gold standard' for in-vitro amyloid detection—is limited by its spectral position in the violet-blue range and has not been demonstrated to penetrate cells for intracellular amyloid staining under comparable experimental conditions [2]. The improved cell permeability of DMASEBT, combined with its red-shifted spectra, allows for detection of DMASEBT-stained amyloid fibrils directly in the spectral region of the transparency window of biological tissues, a dual advantage not offered by ThT [3].

Cell permeability Intracellular amyloid imaging Bioimaging

Two Distinct Binding Modes to Insulin Amyloid Fibrils with Different Affinity and Stoichiometry Versus ThT's Single-Mode Binding

Using equilibrium microdialysis for sample preparation, DMASEBT was shown to bind to insulin amyloid fibrils via two distinct modes characterized by different affinity and binding stoichiometry, whereas ThT interaction with the same fibrils is typically described by a single binding mode [1]. The dual-mode binding of DMASEBT was accompanied by distinct photophysical characteristics of the bound dye populations, enabling the probe to report on multiple fibril-binding environments simultaneously—a capability not documented for ThT or the shorter N-methyl benzothiazolium analogue [2]. Quantum-chemical calculations confirmed that DMASEBT retains the molecular-rotor mechanism of ThT, ensuring that the fluorescence turn-on response upon binding remains operative while the additional binding mode extends the analytical information content [3].

Amyloid binding stoichiometry Insulin fibrils Equilibrium microdialysis

Concentration-Ratio-Dependent Spectral Switching Between Monomeric Fluorescence Enhancement (Order-of-Magnitude Increase) and Dimeric Quenching (40 nm Hypsochromic Shift) in the Presence of Polyelectrolytes

In the presence of the anionic polyelectrolyte sodium polystyrene sulfonate (SPS), DMASEBT exhibits a concentration-ratio-dependent spectral bifurcation not reported for ThT or the N-methyl analogue. At low dye-to-polyelectrolyte ratios, DMASEBT monomers interact with SPS to produce a bathochromic shift of the absorption spectrum and an increase in fluorescence intensity by an order of magnitude (approximately 10-fold) [1]. At higher dye-to-polyelectrolyte ratios, DMASEBT forms non-fluorescent sandwich dimers (H-aggregates) evidenced by a 40 nm hypsochromic shift in the absorption spectrum and complete fluorescence quenching [2]. Quantum-chemical analysis confirmed that the sandwich-dimer configuration is the most stable aggregate form [3]. This dual behavior—where the same dye can function either as a bright monomeric reporter or a quenched dimeric sensor depending on the local polyelectrolyte concentration—is a unique feature of DMASEBT's extended conjugation and N-ethyl architecture.

Dye aggregation H-aggregates Fluorescence switching Polyelectrolyte sensing

Confirmed Molecular-Rotor Mechanism with TICT-State Formation (90° Twisted Conformation) Underpinning Fluorescence Turn-On Selectivity

Quantum-chemical calculations established that DMASEBT is planar in the ground state, but the energy minimum of the excited molecule corresponds to a twisted intramolecular charge-transfer (TICT) state with a 90° angle between the benzothiazolium and dimethylaminobenzene planar fragments [1]. The transition to the non-fluorescent TICT state is responsible for the extremely low fluorescence quantum yield of free DMASEBT in low-viscosity aqueous solution. Limited torsional rotation—induced either by increased solvent viscosity or by incorporation into amyloid fibrils—decreases the probability of TICT-state formation, resulting in a significantly increased quantum yield and fluorescence lifetime [2]. While this molecular-rotor mechanism is shared with Thioflavin T, DMASEBT's extended styryl conjugation and N-ethyl substitution shift the operational spectral window by ~100 nm while preserving the viscosity- and binding-dependent fluorescence enhancement that makes molecular rotors valuable [3].

Molecular rotor TICT state Fluorescence quantum yield Viscosity sensing

Evidence-Backed Procurement Scenarios for (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium (DMASEBT)


In-Vitro and Ex-Vivo Amyloid Fibril Detection Requiring Spectral Compatibility with Biological Tissue Transparency Window

When the experimental workflow involves tissue sections, organ biopsies, or thick biological samples where violet-blue excitation (ThT range) suffers from high autofluorescence and light scattering, DMASEBT is the appropriate choice. Its ~100 nm bathochromic shift relative to ThT moves detection into the green-red transparency window of biological tissues, directly improving signal-to-background ratio without sacrificing the molecular-rotor-based fluorescence turn-on mechanism [1]. This is the core evidence-based selection criterion for any amyloid detection application where spectral position is a limiting factor.

Intracellular Amyloid Imaging and In-Vivo Biosensing Requiring Cell-Permeable Probes

For research programs targeting intracellular amyloid aggregates or requiring live-cell imaging of fibril formation, DMASEBT is currently the only ThT-family probe with experimentally demonstrated cell-penetration capability [1]. Procurement of ThT or the N-methyl benzothiazolium analogue (Sbt) for intracellular applications lacks supporting evidence and would require independent validation of cell permeability, adding risk and time to the research timeline.

Comparative Amyloid Fibril Structure Studies Exploiting Dual-Mode Binding as an Analytical Differentiator

DMASEBT's two resolvable binding modes to insulin amyloid fibrils—characterized by different affinity and stoichiometry—enable it to report on fibril structural heterogeneity in a way that single-mode probes like ThT cannot [1]. This makes DMASEBT the preferred procurement choice for studies aiming to distinguish between fibril polymorphs, compare fibril bundling states, or correlate binding-site accessibility with fibril maturation stage.

Polyelectrolyte-Rich Environments Requiring Switchable or Ratiometric Fluorescence Reporting

The concentration-ratio-dependent switching of DMASEBT between bright monomeric fluorescence (~10-fold enhancement) and quenched H-aggregate dimers (40 nm hypsochromic shift) in the presence of anionic polyelectrolytes makes it suitable for fluorescence-based sensing in polyelectrolyte-containing matrices such as extracellular matrix models, biofilms, or formulated biomaterials [1]. No comparable quantitative spectral-switching behavior has been reported for ThT or the N-methyl benzothiazolium analogue under identical conditions.

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